1,3-HEPTADIYNE

Description

Historical Context and Significance of Conjugated Diynes in Organic Chemistry

The study of conjugated diynes is deeply rooted in the history of organic chemistry, with early investigations into acetylene (B1199291) and polyacetylene compounds laying the groundwork for our understanding of these unique structures. In the late 19th century, the German chemist Adolf von Baeyer, a Nobel laureate, conducted pioneering work on polyacetylenes. His research into the synthesis and reactivity of these highly unsaturated molecules, while initially focused on other areas like indigo (B80030) dyes, contributed significantly to the fundamental knowledge of carbon-carbon triple bonds. Baeyer's work on polyacetylene compounds, noted for their instability, inadvertently led to his famous strain theory for cyclic carbon compounds.

The significance of conjugated diynes grew immensely with the development of specific coupling reactions designed for their synthesis. The Glaser coupling, discovered in 1869, was a seminal method for the oxidative coupling of terminal alkynes to form symmetrical diynes. Subsequent modifications, such as the Eglinton and Hay couplings, improved upon this methodology. For the synthesis of unsymmetrical diynes, the Cadiot-Chodkiewicz coupling became a cornerstone reaction, involving the coupling of a terminal alkyne with a 1-haloalkyne. These synthetic advancements made a wide array of diyne structures accessible for study and application.

Conjugated diynes are of great importance as they serve as fundamental building blocks in organic synthesis, are present in various natural products with biological activity, and are crucial components in the development of advanced materials. Their rigid, linear structure and unique electronic properties, stemming from the conjugated π-system, make them ideal for constructing π-conjugated polymers, molecular wires, and other functional materials with interesting optical and electronic characteristics.

Structural Characteristics of 1,3-Heptadiyne and its Conjugated System

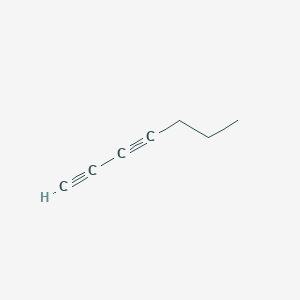

This compound (C7H8) is an acyclic hydrocarbon featuring a seven-carbon chain with two conjugated triple bonds located at the first and third carbon positions. The defining structural feature is the buta-1,3-diyne core, a linear arrangement of four sp-hybridized carbon atoms. This linearity results in specific bond angles approaching 180° along the C-C≡C-C≡C-H spine.

The conjugated system in this compound arises from the overlap of p-orbitals on the four sp-hybridized carbons, creating a delocalized π-electron system across the two triple bonds. This conjugation influences the molecule's electronic properties and reactivity. Theoretical and experimental studies on similar conjugated diynes indicate that within the diyne chain, the central single bond (C2-C3) is shorter than a typical alkane C-C bond, while the triple bonds (C1≡C2 and C3≡C4) may be slightly elongated. This suggests a degree of electron density delocalization that gives the central single bond partial double-bond character.

Table 1: General Structural and Physical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C7H8 | |

| Molecular Weight | 92.14 g/mol | |

| IUPAC Name | Hepta-1,3-diyne | |

| CAS Number | 10313-06-1 | |

| Boiling Point (Calculated) | 112.9 °C at 760 mmHg | |

| Density (Calculated) | 0.828 g/cm³ |

Note: Some physical properties are calculated values and may differ slightly from experimental data.

Overview of Key Research Areas in this compound Chemistry

Research involving this compound and related conjugated diynes spans several key areas of modern chemistry, driven by their unique structural and electronic properties.

Synthetic Chemistry: Conjugated diynes are valuable intermediates and building blocks. They participate in a variety of chemical transformations, including cycloaddition reactions, to form complex cyclic and heterocyclic structures. The terminal alkyne of this compound provides a reactive site for coupling reactions, allowing for the construction of more elaborate molecules.

Materials Science: A significant area of research is the polymerization of diynes to create conjugated polymers. Specifically, the polymerization of non-conjugated diynes like 1,6-heptadiyne (B51785) can lead to the formation of soluble, conducting polymers with a polyene structure, a field known as cyclopolymerization. While this compound is a conjugated diyne, the principles of diyne reactivity are central to developing novel polymeric materials with applications in electronics and optics. These materials are investigated for their potential use in fabricating organic electronic devices.

Natural Products: The diyne motif is found in a range of natural products that exhibit significant biological activities, including antifungal, antibacterial, and antitumor properties. The synthesis and study of simpler diynes like this compound can provide insights into the reactivity and properties of these more complex natural molecules.

Spectroscopy and Theoretical Chemistry: Conjugated diynes serve as model systems for studying fundamental concepts of chemical bonding and electron delocalization. Spectroscopic techniques, alongside theoretical calculations, are used to investigate the electronic structure and the nature of the bonding within the conjugated system.

Structure

3D Structure

Properties

IUPAC Name |

hepta-1,3-diyne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8/c1-3-5-7-6-4-2/h1H,4,6H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVPXILQIPWCHSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC#CC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20465319 | |

| Record name | Heptadiyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20465319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

92.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10313-06-1 | |

| Record name | Heptadiyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20465319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Transformations of 1,3 Heptadiyne and Conjugated Diynes

Hydrofunctionalization Reactions of Conjugated Diynes

Hydrofunctionalization, the addition of a heteroatom-hydrogen (E-H) bond across a π-system, is a direct and atom-economical method for producing functionalized alkenes. In the context of conjugated diynes like 1,3-heptadiyne, this reaction class offers a pathway to valuable enyne structures. However, achieving high levels of regio- and stereoselectivity is a significant synthetic challenge due to the multiple potential reaction sites.

The outcome of hydroelementation reactions, including hydrosilylation and hydrostannylation, is highly dependent on the catalyst, reagents, and reaction conditions. The electronic and steric properties of the substituents on the diyne play a crucial role in directing the regioselectivity of the addition.

In the hydrosilylation of unsymmetrical diynes, the silicon atom can add to either of the four sp-hybridized carbons. For instance, cobalt-catalyzed hydrosilylation of 1,3-diynes has been shown to be highly regio- and stereoselective. The use of a catalyst system generated from Co(acac)₂ and a bidentate phosphine (B1218219) ligand like 1,3-bis(diphenylphosphino)propane (B126693) (dppp) promotes syn-addition to yield silyl-functionalized 1,3-enynes. The regioselectivity can be controlled by the choice of ligand. For silyl-substituted diynes, steric hindrance from the bulky silyl (B83357) group can direct the incoming nucleophile to the less hindered position.

Hydrostannylation , the addition of a tin-hydride bond, also shows selectivity based on reaction conditions. For example, the addition of tributyltin hydride (HSn(n-Bu)₃) to symmetrically substituted dodeca-3,5-diyne under mild conditions resulted in the (E)-enyne product, with the tributyltin group attached to the carbon atom adjacent to the remaining triple bond.

The regioselectivity in these reactions is often a delicate balance of electronic effects, steric hindrance, and catalyst-substrate interactions. The ability to control these factors allows for the selective synthesis of one isomer out of the multiple possibilities.

Hydroboration of 1,3-diynes is a key method for synthesizing boryl-substituted enynes, which are valuable intermediates in cross-coupling reactions like the Suzuki-Miyaura coupling. The regioselectivity of metal-catalyzed hydroboration can be divergent depending on the catalyst used.

Copper-Catalyzed Hydroboration: Using a copper(I) catalyst, the hydroboration of both symmetrical and unsymmetrical 1,3-diynes with bis(pinacolato)diboron (B136004) (B₂pin₂) can selectively yield 1-boryl-substituted 1,3-enynes. The proposed mechanism involves an initial borylcupration of a C≡C bond.

Ruthenium-Catalyzed Hydroboration: In contrast, a ruthenium(II) hydride complex, [RuHCl(CO)(PPh₃)₃], catalyzes the hydroboration of 1,4-diaryl-substituted 1,3-diynes with pinacolborane (HBpin) to yield 2-boryl-substituted 1,3-enynes. This process proceeds with complete regio- and stereocontrol via a syn-addition, with the borane (B79455) attaching to the less hindered internal carbon of the diyne system. researchgate.net

Cobalt-Catalyzed Hydroboration: Cobalt-based catalysts, when used with specific bidentate phosphine ligands, can also achieve regiodivergent hydroboration of 1,3-diynes.

| Catalyst System | Reagent | Diyne Type | Major Product Regioisomer | Selectivity |

| Copper(I) / B₂pin₂ | Bis(pinacolato)diboron | Symmetrical & Unsymmetrical | 1-Boryl-1,3-enyne | High Regio- and Stereoselectivity |

| [RuHCl(CO)(PPh₃)₃] | Pinacolborane | 1,4-Diaryl-1,3-diyne | 2-Boryl-1,3-enyne | Complete Regio- and Stereocontrol |

| Co(acac)₂ / Phosphine Ligand | Pinacolborane | Symmetrical & Unsymmetrical | Ligand-Dependent | High Regioselectivity |

Hydrocyanation , the addition of hydrogen cyanide (HCN) across a triple bond, is a powerful method for creating functionalized nitriles. researchgate.netacs.org However, research into the hydrocyanation of 1,3-diynes is less common compared to simple alkynes. researchgate.netresearchgate.net Recently, a nickel-catalyzed regiodivergent hydrocyanation of 1-aryl-4-silyl-1,3-diynes has been developed. acs.org By selecting appropriate ligands (diphosphine vs. phosphine-phosphite), it is possible to control which of the two alkyne units reacts, leading to two different enynyl nitrile products with high regioselectivity. acs.org

The mechanisms of metal-catalyzed hydrofunctionalization reactions of diynes are complex and often involve several key steps. For many transition metal catalysts, the general pathway involves the formation of a metal-hydride species which then interacts with the diyne.

A common mechanistic cycle for hydroboration catalyzed by a ruthenium complex, [Ru(CO)Cl(H)(PPh₃)₃], involves the following steps:

Insertion: The diyne inserts into the ruthenium-hydride (Ru-H) bond. This step is regioselective, forming a ruthenium(II)-enynyl intermediate.

σ-Bond Metathesis: The resulting intermediate reacts with pinacolborane. researchgate.net This involves the exchange of the enynyl group on the ruthenium with a hydrogen from the borane.

Reductive Elimination: The borylated enyne product is eliminated, regenerating the active ruthenium-hydride catalyst.

For hydrosilylation , a proposed mechanism with a cobalt catalyst also follows a classical hydrometallation pathway. It begins with the formation of a cobalt(I)-hydride intermediate, which then proceeds through steps similar to the hydroboration cycle.

In manganese-catalyzed hydroarylation , the proposed mechanism involves:

C-H Activation: The catalyst first activates a C-H bond of the arene. researchgate.net

Diyne Insertion: The diyne then coordinates to the metal center and inserts into the newly formed manganese-carbon bond.

Protodemetallation: A final protonolysis step releases the hydroarylated product and regenerates the active catalyst.

These mechanisms highlight the central role of the metal in coordinating the substrates, controlling the selectivity of bond formation, and facilitating the catalytic turnover.

Metal-Catalyzed Hydroboration and Hydrocyanation of 1,3-Diynes

Cycloaddition Chemistry of this compound Derivatives

Cycloaddition reactions are powerful tools for constructing cyclic molecules in a single step. vaia.com Conjugated diynes can participate in these reactions, acting either as the 4π-electron component or, more commonly, with one of their triple bonds acting as the 2π-electron component (a "dienophile" or its equivalent). wikipedia.orglibretexts.org

[2+2] cycloadditions involve the reaction of two 2π-electron systems to form a four-membered ring. libretexts.org While less common for diynes than [4+2] cycloadditions, metal-catalyzed variants exist. For example, nickel-catalyzed [2+2+2] cycloadditions involving 1,3-diynes have been reported. In these reactions, a diyne can react with another unsaturated component, like a nickel-benzyne complex, to regioselectively form complex aromatic systems such as 2,3-dialkynyl naphthalenes. acs.org Highly reduced cobalt and iron complexes can also catalyze the [2+2+2] cycloaddition of diynes and triynes. bohrium.com

The Diels-Alder reaction is a [4+2] cycloaddition that typically involves a conjugated diene (a 4π-electron system) and a dienophile (a 2π-electron system) to form a six-membered ring. wikipedia.orgntu.edu.sg While a conjugated diyne is linear and cannot adopt the s-cis conformation required of a traditional diene, its individual triple bonds can act as highly reactive dienophiles. vaia.comlibretexts.org

A specialized variant known as the hexadehydro-Diels-Alder (HDDA) reaction utilizes a conjugated diyne as the 4π component, which reacts with an alkyne (a "diynophile") to generate a highly reactive benzyne (B1209423) intermediate. wikipedia.orgwikipedia.org This intermediate can then be trapped by various agents to form substituted aromatic rings. The reaction can be initiated thermally or with a transition metal catalyst and provides a powerful method for synthesizing heavily functionalized aromatic compounds. wikipedia.org

| Reaction Type | Diyne Role | Partner | Product Type |

| Diels-Alder | Dienophile (2π system) | Conjugated Diene | Substituted Cyclohexadiene |

| Hexadehydro-Diels-Alder (HDDA) | Diene (4π system) | Alkyne (Diynophile) | Benzyne Intermediate -> Aromatic Ring |

Furthermore, gold-catalyzed [4+2] cycloadditions between 1,3-diynes and pyrrole (B145914) derivatives have been shown to produce substituted indoles. This transformation proceeds through a stepwise double hydroarylation pathway.

Transition Metal-Catalyzed Cycloadditions (e.g., Cobalt, Ruthenium)

Transition metals, particularly cobalt and ruthenium, are effective catalysts for the cycloaddition reactions of 1,3-diynes, leading to the formation of complex cyclic and polycyclic structures. These reactions leverage the reactivity of the conjugated alkyne systems to construct carbo- and heterocyclic scaffolds.

Cobalt-Catalyzed Cycloadditions: Cobalt catalysts have been utilized in various cycloaddition reactions involving conjugated diynes. For instance, a catalytic system composed of Co(acac)₂/dppe/Zn/ZnI₂ facilitates the [4π+2π] cycloaddition between conjugated diynes and 1,3,5-cyclooctatriene, selectively producing tricyclo[4.2.2.0²,⁵]deca-7,9-diene derivatives in yields ranging from 72–85%. researchgate.net Similarly, this three-component catalytic system can achieve a [6π+2π]-cycloaddition of symmetric 1,3-diynes to cyclohepta-1,3,5-triene, yielding previously unreported disubstituted bicyclo[4.2.1]nona-2,4,7-trienes with high efficiency (78–98% yield). researchgate.net

Furthermore, cobalt catalysis can exhibit divergent reactivity depending on the specific ligands and substrates used. A system using CoBr₂/tertiary phosphine/Zn/ZnI₂ can catalyze divergent cycloadditions of internal alkynes with conjugated dienes, resulting in different products such as 3-alkenylcyclobut-1-enes ([2+2] cycloaddition), bicyclo[3.1.0]hexenes, or cyclohexa-1,4-dienes ([2+4] cycloaddition). nih.gov The choice of phosphine ligand, and specifically its bite angle, plays a crucial role in directing the reaction toward a specific cycloaddition pathway. nih.gov In the context of terminal diynes like 1,6-heptadiyne (B51785), cobalt-catalyzed tandem reactions can occur, involving an initial carbonylative cyclization (Pauson-Khand reaction) followed by an intermolecular [2+2+2] or [4+2] cycloaddition, depending on the diyne's properties and the presence of other reagents like cyclopentadiene. koreascience.kr

Ruthenium-Catalyzed Cycloadditions: Ruthenium complexes are also prominent catalysts for diyne cycloadditions. Ruthenium(II)-catalyzed [2+2+2] cycloaddition of 1,6-diynes with electron-deficient nitriles provides a route to bicyclic pyridines in moderate to high yields. rsc.org A variety of functional groups on the diyne, such as esters, ketones, and amines, are tolerated in these ruthenium-catalyzed reactions. chesci.com

A "formal" [4+2+2] cycloaddition of 1,6-diynes to 1,3-dienes has been described using a Ru(II) catalyst. nih.gov This reaction is a tandem process that first involves the ruthenium-catalyzed formation of a (Z)-tetraene or vinyl-(Z)-triene, which then undergoes a thermal 8π- or 6π-electrocyclization to yield conjugated 1,3,5-cyclooctatrienes and vinylcyclohexadienes. nih.govfigshare.com The first-generation Grubbs ruthenium complex is an efficient catalyst for the intramolecular [2+2+2] cycloaddition of triynes, affording benzene (B151609) derivatives under mild conditions. scispace.com

| Catalyst System | Diyne Substrate | Reactant | Reaction Type | Product(s) | Yield | Citation(s) |

| Co(acac)₂/dppe/Zn/ZnI₂ | Conjugated diynes | 1,3,5-Cyclooctatriene | [4π+2π] Cycloaddition | Tricyclo[4.2.2.0²,⁵]deca-7,9-diene derivatives | 72-85% | researchgate.net |

| Co(acac)₂/dppe/Zn/ZnI₂ | Symmetric 1,3-diynes | Cyclohepta-1,3,5-triene | [6π+2π] Cycloaddition | Disubstituted bicyclo[4.2.1]nona-2,4,7-trienes | 78-98% | researchgate.net |

| CoBr₂/Phosphine/Zn/ZnI₂ | Internal alkynes | Conjugated dienes | Divergent Cycloaddition | 3-Alkenylcyclobutenes, Bicyclo[3.1.0]hexenes, etc. | Varies | nih.gov |

| Co₂(CO)₈ | 1,6-Heptadiyne | Cyclopentadiene, CO | Tandem Pauson-Khand / [2+2+2] or [4+2] Cycloaddition | Polycyclic compounds | Varies | koreascience.kr |

| Ru(II) complexes | 1,6-Diynes | Electron-deficient nitriles | [2+2+2] Cycloaddition | Bicyclic pyridines | Moderate-High | rsc.org |

| Ru(II) complexes | 1,6-Diynes | 1,3-Dienes | Formal [4+2+2] Cycloaddition | 1,3,5-Cyclooctatrienes, Vinylcyclohexadienes | Varies | nih.gov |

Polymerization Behavior of this compound and its Analogues

Conjugated diynes, including this compound and its analogues like 1,6-heptadiyne derivatives, are important monomers for the synthesis of conjugated polymers. These materials are of significant interest for their electronic and optical properties. The polymerization can proceed through several distinct mechanisms, including cyclopolymerization and topochemical polymerization, often directed by sophisticated catalytic systems.

Cyclopolymerization Mechanisms and Pathways

Cyclopolymerization (CP) of terminal diynes, particularly 1,6-heptadiyne derivatives, is a robust method for creating conjugated polyenes that feature cycloalkene units within their backbone. rsc.org The process involves a cascade of intramolecular cyclization followed by intermolecular propagation. Two primary mechanistic pathways are possible, determined by the orientation of the approaching metal alkylidene catalyst to the terminal alkyne. rsc.orgresearchgate.net

α-Addition: This pathway results in the formation of a five-membered ring repeating unit. For many years, user-friendly ruthenium-based catalysts were known to exclusively promote α-addition. rsc.orgresearchgate.net

β-Addition: This pathway leads to a six-membered ring repeat unit. Achieving β-selectivity was a significant challenge until the development of specific catalysts, such as modified molybdenum systems and, more recently, dithiolate-chelated ruthenium-based catalysts. rsc.org

The regioselectivity between these two pathways can be controlled by engineering the steric factors of the monomer or the catalyst structure. rsc.org For example, the cyclopolymerization of 1,6-heptadiynes with bulky substituents in the presence of a Z-selective Grubbs catalyst can selectively produce polymers with six-membered rings. osaka-u.ac.jp Mechanistic studies using molybdenum imido alkylidene N-heterocyclic carbene (NHC) complexes have shown that high regioselectivity for α-insertion (>99%) can be achieved. nih.govd-nb.info This selectivity is explained by a mechanism where intramolecular chelation between the metal center and an oxygen atom on the monomer is only possible during the α-insertion transition state. d-nb.info This control over the ring size within the polymer backbone is crucial for tuning the material's final properties.

Topochemical Polymerization of Conjugated Diynes

Topochemical polymerization is a solid-state reaction where the crystal packing of the monomer molecules predetermines the structure and stereochemistry of the resulting polymer. digitellinc.com This method allows for the synthesis of highly ordered conjugated polymers from diacetylene monomers. For the reaction to occur, the diyne monomers must be aligned in the crystal lattice in a specific arrangement, a concept first detailed by Wegner. acs.org

This technique has been successfully applied to produce poly(diiododiacetylene) (PIDA), a polymer consisting of a carbon chain with only iodine atoms as substituents. nih.gov In this process, the monomer, diiodobutadiyne, is co-crystallized with a bis(nitrile) oxalamide host, which acts as a scaffold to align the diyne units into the correct orientation for polymerization. nih.gov Similarly, conjugated diynes can be incorporated into the structure of 2D organic-inorganic hybrid perovskites. d-nb.infonih.gov Upon thermal treatment, these embedded diynes undergo topochemical polymerization, creating conductive polydiacetylene wires within the perovskite layers. d-nb.info This post-synthetic modification can drastically alter the optoelectronic properties of the material, such as reducing the bandgap and increasing electrical conductivity by several orders of magnitude. d-nb.info

Catalytic Systems for Diyne Polymerization (e.g., Ziegler-Natta, Metathesis Catalysts)

The synthesis of polymers from diynes is highly dependent on the choice of the catalytic system. Well-defined catalysts provide control over the polymerization process, influencing molecular weight, dispersity, and the microstructure of the resulting polymer.

Metathesis Catalysts: Olefin metathesis catalysts, particularly well-defined Schrock (molybdenum- or tungsten-based) and Grubbs (ruthenium-based) catalysts, are powerful tools for diyne polymerization.

Molybdenum and Tungsten Catalysts: Schrock-type catalysts were first used to achieve living cyclopolymerization of 1,6-heptadiyne derivatives. rsc.orgnih.gov These high-oxidation-state molybdenum-imidoalkylidene complexes can exhibit exceptional control over both regioselectivity (α- vs. β-addition) and stereoselectivity, leading to highly regular polymer backbones. nih.govfigshare.com For instance, certain cationic molybdenum NHC complexes can cyclopolymerize 4,4-disubstituted 1,6-heptadiynes with >99% α-insertion selectivity to produce all-trans, highly syndiotactic polyenes. nih.govd-nb.info Acyclic Diyne Metathesis (ADIMET) polymerization, often using simple in-situ catalysts formed from Mo(CO)₆, is another effective method for producing novel conjugated polymers. acs.org Tungsten alkylidyne complexes have also been used in diyne cross metathesis (DYCM) and ring-closing diyne metathesis (RCDM). nsf.gov

Ruthenium Catalysts: While initially thought to be inactive or prone to side reactions, ruthenium-based Grubbs catalysts have been successfully adapted for the cyclopolymerization of 1,6-heptadiynes. rsc.orgacs.org The addition of stabilizing ligands like pyridine (B92270) can suppress catalyst decomposition and side reactions (such as [2+2+2] cycloaddition), enabling controlled polymerization. acs.org Recently developed dithiolate-chelated ruthenium catalysts have even achieved the first β-selective cyclopolymerization with a user-friendly Ru-based system, leading to living polymerization and the synthesis of block copolymers. rsc.org

Ziegler-Natta Catalysts: Ziegler-Natta (ZN) catalysts, typically composed of a Group 4 transition metal compound (e.g., TiCl₄) and an organoaluminum co-catalyst (e.g., triethylaluminium), are cornerstones of industrial polyolefin production. wikipedia.orglibretexts.orglibretexts.org These catalysts are effective for polymerizing 1-alkenes and conjugated dienes like butadiene and isoprene. libretexts.orglibretexts.org While their primary application is not in diyne polymerization, their ability to polymerize dienes to form stereoregular polymers (isotactic or syndiotactic) is a key feature. wikipedia.org The application of ZN-type systems to the polymerization of 1,3-dienes has been documented, but they are generally unsuitable for monomers with polar functional groups. libretexts.orglibretexts.org

| Catalyst Type | Catalyst Examples | Monomer Type | Polymerization Type | Key Features | Citation(s) |

| Metathesis (Mo/W) | Schrock catalysts [Mo(NR')(CHR'')(OR''')₂], Mo(CO)₆ | 1,6-Heptadiyne derivatives | Cyclopolymerization (CP), ADIMET | Living polymerization, high regio- and stereocontrol (α- or β-selectivity). | rsc.orgnih.govd-nb.infoacs.org |

| Metathesis (Ru) | Grubbs catalysts (Gen. 1, 2, 3), Dithiolate-chelated Ru catalysts | 1,6-Heptadiyne derivatives | Cyclopolymerization (CP) | Functional group tolerance; living polymerization with additives; α- or β-selectivity. | rsc.orgacs.org |

| Ziegler-Natta | TiCl₄/Al(C₂H₅)₃, TiCl₃/Al(C₂H₅)₂Cl | 1-Alkenes, Conjugated Dienes | Coordination Polymerization | Produces stereoregular polymers (isotactic, syndiotactic); mainly for non-polar monomers. | wikipedia.orglibretexts.orglibretexts.org |

Advanced Derivatization and Functionalization Reactions

Beyond polymerization, the conjugated triple bonds of 1,3-diynes serve as versatile handles for a range of functionalization reactions, allowing for the construction of complex and valuable organic molecules.

Carbonylation Reactions of Diynes

Carbonylation, the insertion of carbon monoxide (CO) into a molecule, is a powerful transformation for converting 1,3-diynes into synthetically useful carbonyl-containing compounds. Palladium-catalyzed carbonylation reactions have been developed with high levels of chemo- and regioselectivity.

One key transformation is the monoalkoxycarbonylation of 1,3-diynes to produce conjugated enynes. nih.gov A significant breakthrough in this area was the development of a tailored palladium catalyst system using the specific phosphine ligand 2,2'-bis(tert-butyl(pyridin-2-yl)phosphanyl)-1,1'-binaphthalene (Neolephos). nih.govthieme-connect.com This system allows the reaction to proceed under mild conditions (room temperature, 40 bar CO) with excellent regioselectivity (>99:1 in many cases) and in good to high yields, accommodating a broad range of symmetric and asymmetric diynes as well as various alcohols. nih.govthieme-connect.com

Alternatively, a double alkoxycarbonylation can be achieved to stereoselectively synthesize 1,2,3,4-tetrasubstituted conjugated dienes. nih.gov This transformation is realized by switching the ligand in the palladium catalytic system to 1,1'-ferrocenediyl-bis(tert-butyl(pyridin-2-yl)phosphine) (L1). nih.govmdpi.com This protocol also operates at room temperature and provides a direct route to highly substituted dienes, which are valuable intermediates in the synthesis of natural products. nih.gov

In addition to palladium, cobalt can catalyze carbonylative cycloadditions of substituted diynes, leading to the rapid construction of complex polycyclic ring systems in a domino reaction sequence. rsc.org

| Reaction | Catalyst System | Ligand | Substrate | Product | Key Features | Citation(s) |

| Monoalkoxycarbonylation | Pd(OAc)₂ | Neolephos | 1,3-Diynes, Alcohols | Conjugated enynes | High regioselectivity (>99:1), mild conditions, broad scope. | nih.govthieme-connect.com |

| Double Alkoxycarbonylation | Pd(OAc)₂ | Ferrocene-based diphosphine (L1) | 1,3-Diynes, Alcohols | 1,2,3,4-Tetrasubstituted conjugated dienes | High yields and stereoselectivity, room temperature. | nih.govmdpi.com |

| Carbonylative Cycloaddition | Cobalt catalyst | - | Substituted diynes | Complex tetracyclic compounds | Domino reaction, high regio- and diastereoselectivity. | rsc.org |

Conversion to Heterocyclic Compounds and Other Scaffolds

The rigid, electron-rich structure of this compound and other conjugated diynes makes them valuable precursors for the synthesis of a variety of heterocyclic compounds and other complex molecular scaffolds. The dual alkyne functionality allows for diverse cyclization strategies, including cycloadditions, hydrofunctionalizations, and metal-catalyzed annulations, leading to the formation of five- and six-membered rings containing heteroatoms such as oxygen, sulfur, and nitrogen. These transformations are of significant interest due to the prevalence of such heterocyclic motifs in pharmaceuticals, natural products, and materials science. mdpi.com

Synthesis of Five-Membered Heterocycles

The construction of five-membered heterocyclic rings from 1,3-diynes is a well-established synthetic route, providing access to furans, thiophenes, pyrroles, and pyrazoles through various cyclization methodologies.

Furans:

Furan (B31954) derivatives can be synthesized from 1,3-diynes through hydration or cycloisomerization reactions. Gold(I) catalysts have been shown to effectively promote the hydration of 1,3-diynes to yield 2,5-disubstituted furans. organic-chemistry.org For instance, the reaction of a 1,3-diyne with water in the presence of a gold(I) catalyst leads to the formation of a furan ring. While specific examples with this compound are not extensively documented, the general mechanism involves the gold-catalyzed addition of water to one of the alkyne units, followed by a 5-endo-dig cyclization and subsequent dehydration to afford the aromatic furan core.

Copper(I) iodide in the presence of a base like potassium hydroxide (B78521) has also been utilized for the synthesis of 2,5-diarylfurans from the corresponding 1,3-diynes and water. nih.gov Another approach involves the intramolecular hydroalkoxylation of diynyl diols, which can be initiated by a base such as DBU, leading to furan derivatives through a cascade reaction. nih.gov

Thiophenes:

The reaction of 1,3-diynes with a sulfur source is a direct method for the synthesis of thiophenes. Elemental sulfur (S₈) in the presence of a base like sodium tert-butoxide (NaOtBu) can react with 1,3-diynes to produce symmetrically and unsymmetrically substituted thiophenes. Current time information in Bangalore, IN. The mechanism is proposed to involve the formation of a trisulfur (B1217805) radical anion (S₃•⁻) as a key intermediate which then adds to the diyne system, leading to cyclization and aromatization. Current time information in Bangalore, IN. For an unsymmetrical diyne like this compound, this reaction would be expected to yield a mixture of regioisomeric thiophenes, namely 2-methyl-5-propylthiophene (B14683469) and 2-ethyl-5-butylthiophene, although the regioselectivity would depend on the specific reaction conditions.

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product(s) | Reference |

| 1,3-Diyne | Elemental Sulfur (S₈) | NaOtBu | Substituted Thiophene | Current time information in Bangalore, IN. |

| 1,3-Diyne | Na₂S·9H₂O | CuI | 2,5-Disubstituted Thiophene | nih.gov |

Pyrroles:

Pyrrole scaffolds can be accessed from 1,3-diynes through reactions involving nitrogen nucleophiles. For example, the copper-catalyzed double hydroamination of 1,3-diynes with primary amines provides an atom-economical route to 1,2,5-trisubstituted pyrroles. nih.gov Gold(I)-catalyzed hydroamination of 1,3-diynes has also been reported to yield 2,5-diamidopyrroles. organic-chemistry.org Furthermore, manganese-catalyzed hydroarylation of diynes bearing protected amine functionalities can lead to the formation of pyrroles through a cyclization cascade. mdpi.com A notable gold-catalyzed reaction involves the coupling of 1,3-diynes with pyrrole derivatives to generate substituted indoles, showcasing a formal [4+2] cycloaddition approach. mdpi.com

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Reference |

| 1,3-Diyne | Primary Amine | CuCl | 1,2,5-Trisubstituted Pyrrole | nih.gov |

| 1,3-Diyne (with protected amine) | - | Mn(I) catalyst | Pyrrole derivative | mdpi.com |

| 1,3-Diyne | Pyrrole derivative | [Au(MeCN)(BrettPhos)][SbF₆] | Substituted Indole | mdpi.com |

Pyrazoles and Isoxazoles:

The reaction of 1,3-diynes with hydrazine (B178648) or its derivatives is a common method for the synthesis of pyrazoles. A Cope-type hydroamination mechanism is often invoked, where the hydrazine adds across one of the triple bonds, followed by an intramolecular cyclization and tautomerization to yield the aromatic pyrazole (B372694) ring. rsc.org For unsymmetrical diynes like this compound, this reaction can lead to a mixture of regioisomers. Similarly, the reaction of 1,3-diynes with hydroxylamine (B1172632) hydrochloride in the presence of a base like triethylamine (B128534) can afford 3,5-disubstituted isoxazoles. nih.gov This transformation also likely proceeds through a Cope-type hydroamination followed by cyclization. nih.govrsc.org

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Reference |

| 1,3-Diyne | Hydrazine | Base or Thermal | 3,5-Disubstituted Pyrazole | rsc.org |

| 1,3-Diyne | Hydroxylamine Hydrochloride | Triethylamine | 3,5-Disubstituted Isoxazole | nih.gov |

Synthesis of Six-Membered Heterocycles and Other Scaffolds

Conjugated diynes are also versatile building blocks for the construction of six-membered rings and more complex polycyclic systems.

Pyridines:

The synthesis of pyridines from 1,3-diynes can be achieved through cycloaddition reactions with nitriles. For example, cobalt-catalyzed [2+2+2] cycloadditions of diynes with nitriles have been developed for the formation of polysubstituted pyridines. The regioselectivity of such reactions with unsymmetrical diynes is a key consideration.

Naphthalenes and Other Polyaromatic Scaffolds:

Metal-catalyzed annulation reactions of 1,3-diynes provide access to various carbocyclic scaffolds. Copper-catalyzed reactions of aromatic diynes with primary amines can lead to diamino-substituted naphthalenes. mdpi.com Gold-catalyzed intramolecular reactions of diyne-ene substrates can also yield polyaromatic hydrocarbons.

Siloles:

The reactivity of 1,3-diynes extends to the formation of silicon-containing heterocycles. Ruthenium-catalyzed trans-hydrosilylation of 1,4-diaryl-1,3-diynes can lead to the formation of 2,5-diarylsiloles, which are of interest in materials science due to their electronic properties. mdpi.com

Spectroscopic Characterization and Structural Elucidation of 1,3 Heptadiyne

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon skeleton and proton environments in organic molecules. For 1,3-heptadiyne, both ¹H and ¹³C NMR provide critical data for its structural confirmation.

The ¹H NMR spectrum of this compound displays characteristic signals corresponding to the different types of protons in the molecule. The acetylenic proton at the C1 position is expected to appear as a singlet in a specific region of the spectrum. The chemical shifts of the methylene (B1212753) and methyl protons of the propyl group are influenced by their proximity to the conjugated diyne system.

Detailed analysis of the proton signals allows for the assignment of each resonance to its specific position within the this compound structure.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| H-1 (Acetylenic) | ~1.8 - 2.5 |

| H-5 (Methylene) | ~2.0 - 2.4 |

| H-6 (Methylene) | ~1.4 - 1.7 |

Note: Actual chemical shifts can vary depending on the solvent and other experimental conditions.

The ¹³C NMR spectrum provides information about the carbon framework of this compound. The sp-hybridized carbons of the diyne moiety exhibit characteristic chemical shifts in the downfield region of the spectrum. oregonstate.edu The sp³-hybridized carbons of the propyl group appear at higher field.

The chemical shifts of the acetylenic carbons are particularly informative. The carbons involved in the triple bonds (C1, C2, C3, and C4) will have distinct signals, which can be assigned based on their electronic environment and coupling to neighboring nuclei. The differing substitution on the diyne results in a unique set of signals for each carbon atom.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C1 | ~65 - 75 |

| C2 | ~75 - 85 |

| C3 | ~80 - 90 |

| C4 | ~70 - 80 |

| C5 | ~20 - 30 |

| C6 | ~20 - 30 |

Note: Quaternary carbons (C2 and C3) often show weaker signals in ¹³C NMR spectra. oregonstate.edu

¹H NMR Spectral Analysis

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule. sepscience.com For this compound, these methods are particularly useful for confirming the presence of the C≡C triple bonds and the C-H bonds.

The IR spectrum of this compound is expected to show a characteristic absorption band for the terminal alkyne C-H stretch. The C≡C stretching vibrations of the conjugated diyne system may appear as one or two bands in the alkyne region of the spectrum. These bands can sometimes be weak in the IR spectrum but strong in the Raman spectrum, demonstrating the complementary nature of the two techniques. sepscience.com

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

|---|---|---|

| ≡C-H Stretch | ~3300 | IR, Raman |

| C≡C Stretch (conjugated) | ~2100 - 2260 | IR, Raman |

Electronic Spectroscopy (UV-Vis) for Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly sensitive to conjugated systems. The conjugated diyne system in this compound results in a π → π* electronic transition that absorbs UV light.

The wavelength of maximum absorbance (λmax) is indicative of the extent of conjugation. As the length of the conjugated system increases, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases, leading to a shift in the absorption to longer wavelengths (a bathochromic or red shift). libretexts.org The UV-Vis spectrum of this compound would therefore show absorption at a longer wavelength compared to a simple, non-conjugated alkyne.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. nih.gov It also provides information about the structure through the analysis of fragmentation patterns. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight (92.14 g/mol ). nih.gov

Fragmentation of the molecular ion can occur through various pathways, such as the loss of a methyl or ethyl group from the propyl chain, or cleavage of the carbon-carbon single bond adjacent to the diyne system. The analysis of these fragment ions helps to piece together the structure of the molecule.

X-ray Crystallography for Solid-State Structure (if available for diyne derivatives)

While obtaining a single crystal of the volatile this compound for X-ray crystallography might be challenging, the technique has been successfully applied to various solid diyne derivatives. acs.orgresearchgate.netnih.gov X-ray crystallography provides precise information about bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state. researchgate.net For functionalized diynes, this method has been used to confirm molecular structures and study intermolecular interactions in the crystal lattice. acs.orgresearchgate.netrsc.orgd-nb.inforsc.org The data from such studies on related compounds can provide valuable insights into the expected geometry of the this compound backbone.

Computational and Theoretical Investigations of 1,3 Heptadiyne

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic structure and predicting the reactivity of molecules like 1,3-heptadiyne. sci-hub.se While specific, in-depth DFT studies focusing exclusively on this compound are not extensively documented in dedicated publications, the principles of DFT can be applied to understand its fundamental properties based on its structure as a conjugated diyne.

DFT calculations focus on the electron density to determine the ground-state energy and other molecular properties. chemmethod.com For this compound, these calculations would reveal key insights into its electronic makeup. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are central to understanding its reactivity. The conjugated system of two triple bonds would lead to a delocalized π-electron system, influencing the energy levels of these frontier orbitals.

Global reactivity descriptors, which provide a quantitative measure of a molecule's reactivity, can be derived from DFT calculations. These indices help in predicting how this compound would behave in chemical reactions. While exact values for this compound require specific computation, the conceptual framework allows for a qualitative prediction.

Table 1: Conceptual DFT-Derived Reactivity Descriptors for Conjugated Diynes

| Descriptor | Symbol | Definition | Predicted Significance for this compound |

| Electronegativity | χ | The negative of the electronic chemical potential; measures the ability to attract electrons. | The conjugated π-system influences the overall electronegativity, making it a key factor in polar reactions. |

| Chemical Hardness | η | A measure of resistance to change in electron distribution. | The rigid diyne backbone would contribute to its chemical hardness. |

| Electrophilicity Index | ω | A global index that measures the propensity of a species to accept electrons. | The electron-rich alkyne groups suggest that this compound could act as a nucleophile, but it can also be an electrophile under certain reaction conditions. |

| Nucleophilicity Index | N | A global index that measures the propensity of a species to donate electrons. | The π-bonds of the diyne system are primary sites for nucleophilic character. |

This table is generated based on the general principles of DFT as applied to conjugated systems and does not represent empirically calculated values for this compound.

DFT calculations on related conjugated diyne systems have been used to rationalize reaction selectivities and explore electronic properties, underscoring the utility of this method for understanding the chemistry of this compound. acs.orgmdpi.comacs.org

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling, particularly using DFT, is instrumental in elucidating the complex reaction mechanisms involving diynes. These studies map out potential energy surfaces, identify transition states and intermediates, and calculate activation barriers, thereby providing a step-by-step understanding of how reactions proceed.

For instance, computational studies on the intramolecular cyclization of an alkyne with a diyne (a hexadehydro-Diels–Alder reaction) revealed a stepwise mechanism to be energetically favorable over a concerted one. compchemhighlights.org The calculations showed that the reaction proceeds through a distinct intermediate, with the initial transition state being lower in energy than the transition state for the concerted pathway. compchemhighlights.org This type of detailed analysis helps explain experimental observations that might otherwise be ambiguous. compchemhighlights.org

In another example, the mechanism of ruthenium-catalyzed hydrocarbamoylative cyclization of 1,6-diynes was investigated using DFT. acs.org The proposed mechanism involves several key steps: oxidative coupling of the diyne, reductive elimination to form a C-H bond, insertion of dimethylformamide, and subsequent β-H elimination. acs.org

Similarly, gold-catalyzed cyclization reactions of 1,5-diynes have been computationally explored, revealing how the structure of the linker between the two alkyne groups dictates whether the reaction proceeds via a 5-endo-dig or 6-endo-dig pathway. acs.org These findings show that the linker's ability to support delocalization is a key factor. acs.org DFT calculations have also been employed to rationalize the regioselectivity in gold-catalyzed cascade cyclizations of conjugated diynes to form fused indoles. acs.org

A study on the copper-catalyzed Glaser–Hay coupling to form 1,3-diynes proposed a mechanism that was supported by computational results. The mechanism involves the generation of a copper-ligand intermediate that activates the terminal alkyne's C-H bond, leading to the formation of the conjugated diyne product. chemmethod.com

Table 2: Example of Calculated Relative Energies for a Stepwise Diyne Cyclization

| Species | Description | Relative Free Energy (kcal/mol) |

| 1 | Reactant (Enyne-diyne) | 0.0 |

| TS1 | First Transition State | +25.5 |

| INT | Intermediate | +18.8 |

| TS2 | Second Transition State | +18.1 |

| 2 | Product (Benzyne) | -56.9 |

Data sourced from a computational study on the intramolecular hexadehydro-Diels–Alder reaction. compchemhighlights.org

These examples, while not of this compound itself, demonstrate the power of computational modeling to unravel the intricate mechanistic details of diyne reactivity, providing insights that are directly applicable to understanding the potential transformations of this compound.

Prediction of Spectroscopic Properties and Conformational Preferences

Computational chemistry provides reliable methods for predicting the spectroscopic properties and conformational preferences of molecules like this compound. The linear geometry of the sp-hybridized carbons in the diyne moiety (C1 to C4) is a dominant structural feature. This rigidity means that conformational analysis primarily concerns the rotation around the C4-C5 single bond, which affects the spatial orientation of the propyl group. Different staggered and eclipsed conformations would exist, each with a distinct relative energy that could be calculated to identify the most stable conformer.

Spectroscopic properties such as Infrared (IR) and Raman spectra can be predicted with high accuracy using DFT calculations. These calculations simulate the vibrational modes of the molecule, providing theoretical frequencies and intensities that can be compared with experimental data for structural confirmation.

Table 3: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Typical Wavenumber Range (cm⁻¹) | Predicted Significance for this compound |

| C≡C Stretch | Alkyne | 2100 - 2260 | Two distinct, possibly overlapping, sharp bands are expected for the conjugated diyne system. These are often weak in the IR spectrum but strong in the Raman spectrum. |

| ≡C-H Stretch | Terminal Alkyne | 3250 - 3350 | A sharp, strong band characteristic of the terminal alkyne proton is predicted. |

| C-H Stretch (sp³) | Alkyl Group | 2850 - 3000 | Multiple bands corresponding to the symmetric and asymmetric stretching of the C-H bonds in the propyl group. |

| C-H Bend (sp³) | Alkyl Group | 1350 - 1480 | Bending vibrations for the CH₂ and CH₃ groups. |

This table is based on established spectroscopic correlations for the given functional groups.

Molecular Dynamics Simulations of Diyne-Containing Systems

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. unioviedo.es These simulations provide a dynamic picture of molecular behavior, offering insights into processes that are difficult to observe experimentally. For systems containing diynes, MD simulations can be used to investigate bulk properties, self-assembly, and interactions with other molecules or surfaces.

While specific MD simulations of this compound are not prominent in the literature, studies on related systems highlight the potential applications. For example, MD simulations have been used to investigate the mechanical properties and deformation mechanisms of graphdiyne, a 2D material composed of benzene (B151609) rings linked by diyne units. epj-conferences.orgepj-conferences.org These simulations revealed how the material behaves under stress, such as during nanoindentation. epj-conferences.orgepj-conferences.org

In another application, MD simulations were used to study the self-assembly process between fullerene molecules and graphdiyne-like chains. researchgate.net These simulations showed how van der Waals forces and π–π stacking interactions drive the formation of organized structures. researchgate.net Such studies are relevant for understanding how individual molecules like this compound might behave in a condensed phase or organize on a surface, which is crucial for applications in materials science and nanotechnology.

The general approach involves defining a force field—a set of parameters that describes the potential energy of the system—and then solving Newton's equations of motion for each atom. unioviedo.es This allows researchers to track the trajectory of every particle, revealing macroscopic properties as an average of the molecular motions. MD simulations can thus be used to explore the structural and dynamic aspects of organic molecular crystals and other complex systems containing diyne functionalities. uga.edu

Advanced Applications and Materials Science Contributions of 1,3 Heptadiyne and Conjugated Diynes

Synthetic Building Blocks in Complex Molecule Construction

Conjugated 1,3-diynes are recognized as versatile precursors in organic synthesis. Their reactivity allows for their incorporation into a wide array of molecular frameworks, leading to the development of novel compounds with significant biological and chemical properties.

Intermediate in Natural Product Synthesis

The 1,3-diyne motif is a structural component found in a number of natural products and serves as a key intermediate in their synthesis. nih.gov For instance, the Cadiot-Chodkiewicz coupling, a method for creating unsymmetrical diynes, has been instrumental in the total synthesis of polyyne natural products such as ivorenolide A and 4,8-dihydroxy-3,4-dihydrovernoniyne. nih.gov This coupling strategy has also been employed to create essential intermediates for the synthesis of natural products like the selaginpulvilins and the dictyodendrins. nih.gov

Furthermore, synthetic analogues of natural products, such as the 1,3-diyne derivatives of lembehyne B, have been synthesized to explore their biological activities. mdpi.com These synthetic efforts highlight the importance of the 1,3-diyne unit in medicinal chemistry and drug discovery, as these derivatives have shown potential cytotoxic and neuritogenic activities. mdpi.com The hydroboration of conjugated 1,3-diynes is another synthetic route that produces boryl-substituted 1,3-enynes or bisboryl-substituted 1,3-dienes, which are valuable building blocks for natural product synthesis. rsc.org

Precursors for Pharmaceutical and Fine Chemicals

Conjugated 1,3-diynes are significant building blocks in the preparation of pharmaceuticals and fine chemicals. rsc.orgtandfonline.com Their structural motif is present in various pharmaceutically and biologically active compounds that exhibit a range of therapeutic properties, including antifungal, antibacterial, anti-inflammatory, anti-HIV, and anticancer activities. rsc.org The synthesis of these complex molecules often relies on the versatile reactivity of the 1,3-diyne core.

Efficient methods for the synthesis of unsymmetrical 1,3-diynes, for example, through nickel-catalyzed cross-coupling reactions of organoalane reagents with alkynyl bromides, have been developed to provide access to these important pharmaceutical precursors. rsc.orgsioc-journal.cn Additionally, 1,3-diynes serve as precursors for various heterocyclic compounds, such as thiophenes and pyrroles, which are common scaffolds in many pharmaceutical drugs. nih.gov The development of practical and scalable methods for 1,3-diyne synthesis is crucial for their application in the pharmaceutical industry. organic-chemistry.org

Development of π-Conjugated Polyacetylenic Materials

The polymerization of diynes, particularly isomers like 1,6-heptadiyne (B51785), leads to the formation of π-conjugated polyacetylenic materials with interesting optoelectronic and conducting properties. While research on poly(1,3-heptadiyne) is less common, the study of its isomers provides insight into the potential of this class of polymers.

Optoelectronic and Electronic Materials

Poly(1,6-heptadiyne) and its derivatives have been synthesized and shown to possess electrical conductivity and potential for use in electroluminescent materials. koreascience.kr These polymers are part of a class of π-conjugated polymers that are of interest for their electronic applications. rsc.org The electrical properties of these materials are attributed to the delocalization of π-bonded electrons along the polymer backbone. nih.gov For instance, poly(1,6-heptadiynes) have been shown to have current densities in the range of 1.2 × 10⁻⁵ to 3.1 × 10⁻⁵ S/cm, which is due to a charge-carrier mechanism involving hopping within the conjugated polymer. nih.gov

The synthesis of poly(1,6-heptadiyne) derivatives with bulky substituents has been shown to yield soluble polymers that can be cast into thin films, a desirable property for the fabrication of electronic devices. koreascience.kr Furthermore, the electronic properties of these polymers can be tuned by the nature of the substituents on the polymer backbone. koreascience.kr

Conducting Polymers and Hybrid Composites

Poly(1,6-heptadiyne) is an intrinsically conducting polymer that can be doped to achieve high electrical conductivity. acs.org Free-standing films of poly(1,6-heptadiyne) have been fabricated, demonstrating its processability. acs.org The conductivity of these polymers arises from the conjugated nature of their backbone. nih.gov

Hybrid composites incorporating poly(1,6-heptadiyne) have been developed for energy storage applications. For example, a nanocomposite of NiFe₂O₄ and poly(1,6-heptadiynes) has been fabricated and studied for its electrical properties. nih.gov Such composites are being explored for use in embedded capacitors, piezoelectric devices, and gate insulators. nih.gov The incorporation of the conducting polymer into the composite material can enhance its dielectric properties and energy storage capacity. nih.gov

Integration within Perovskite Materials for Enhanced Properties

Recent research has demonstrated the successful integration of conjugated diynes and their resulting polymers into hybrid perovskite materials, leading to significant enhancements in their properties for optoelectronic applications. The incorporation of conjugated diynes into 2D hybrid perovskites, followed by thermal treatment, results in the in-situ formation of polydiacetylenes within the perovskite structure. nih.gov This integration has been shown to increase the in-plane conductivity of the 2D perovskite by up to three orders of magnitude and cause a drastic shift in the bandgap from 3.0 to 1.4 eV upon doping. nih.gov

Moreover, the addition of polyacetylene derivatives to the perovskite active layer in solar cells has been reported to improve the quality of the perovskite film, leading to larger grain sizes and a lower density of defects. rsc.orgrsc.org This defect passivation is attributed to the coordination between the polymer's functional groups and the undercoordinated lead ions in the perovskite. rsc.orgrsc.org This approach has led to the fabrication of perovskite solar cells with power conversion efficiencies of over 20% and significantly improved stability against moisture. rsc.orgrsc.org The incorporation of a functional perovskite hybrid of polyacetylene ammonium (B1175870) and lead bromide has also been shown to create a material with a high photoluminescence quantum yield of 62%. acs.org

Other Emerging Applications in Advanced Materials

The unique electronic and structural characteristics of this compound and the broader class of conjugated diynes make them valuable building blocks for a variety of advanced materials. smolecule.com Research into their incorporation into novel material systems continues to uncover emerging applications that leverage their reactivity and π-conjugated systems. These applications span from molecular-scale electronics to functional polymers and sensors, demonstrating the versatility of the diyne moiety in materials science.

While specific research on this compound in advanced materials is nascent, studies on analogous conjugated diynes and the closely related non-conjugated 1,6-heptadiyne provide significant insights into their potential. For instance, "heptadiyne" has been used to synthesize hyperbranched polyphenylacetylene resins. The homopolymer of heptadiyne can undergo independent cyclization to create a hyperbranched sheet architecture, which enhances the material's solubility—a critical property for processing and application.

Molecular Electronics and Conductive Polymers

The rigid, linear structure of the diyne unit is highly advantageous for constructing molecular wires and other components for molecular electronics. Poly(1,6-heptadiyne) and its derivatives, which form a conjugated polyacetylene backbone upon cyclopolymerization, have been a significant focus of this research. researchgate.netresearchgate.net These polymers are intrinsically conductive, with charge transport occurring through mechanisms like soliton and anti-soliton movement along the polymer chain. researchgate.net

Researchers have explored blending poly(1,6-heptadiyne) with other polymers, such as acrylonitrile (B1666552) butadiene styrene (B11656) (ABS), to create thermally stable, conductive micro- and nanoscale fibrous materials via electrospinning. researchgate.net These materials are promising for use as moletronic interconnects. researchgate.net Furthermore, nanocomposites of poly(1,6-heptadiyne) with materials like nickel ferrite (B1171679) (NiFe₂O₄) have been developed for electronic applications, including energy storage devices. researchgate.netnih.gov These composites exhibit improved dielectric properties and energy density, making them suitable for use in capacitors. researchgate.netnih.gov A derivative of a 1,6-heptadiene, specifically 1,7-(di-9-anthracene)-1,6-heptadiene-3,5-dione, has been used to create stable, single-molecule electronic devices within graphene nanogaps, showcasing the potential of diyne-related structures in advanced electronic systems. rsc.org

Properties of Poly(1,6-heptadiyne)-Based Electronic Materials

| Material | Key Properties/Findings | Potential Application | Reference |

|---|---|---|---|

| Poly(1,6-heptadiyne) | Intrinsic conductivity (1.2 × 10⁻⁵ to 3.1 × 10⁻⁵ S/cm) via hopping charge-carrier mechanism. | Conductive Polymers, Molecular Wires | nih.gov |

| Poly(1,6-heptadiyne)/ABS Blend | Thermally stable, conductive microfibers produced by electrospinning. Conductivity of ~1.1 x 10⁻⁵ S/cm. | Moletronic Interconnects, Flexible Electronics | researchgate.net |

| NiFe₂O₄/Poly(1,6-heptadiyne) Nanocomposite | Improved permittivity (ε ≈ 45), gravimetric energy density of 0.00575 mJ/g, and power density of 9.91 W/g. | Energy Storage, High-Frequency Capacitors | researchgate.netnih.gov |

| 1,7-(di-9-anthracene)-1,6-heptadiene-3,5-dione | Facilitated charge transport in a single-molecule junction within a graphene nanogap. | Single-Molecule Electronics | rsc.org |

Advanced Sensors

The reactivity and electronic nature of the diyne functional group can be exploited for sensing applications. A prominent example, though structurally a diene-dione, is curcumin (B1669340) ((1E,6E)-1,7-bis(4-hydroxy-3-methoxyphenyl)-1,6-heptadiene-3,5-dione), which contains a 1,6-heptadiene-3,5-dione skeleton. mdpi.comsemanticscholar.org Curcumin's inherent fluorescence is sensitive to its chemical environment, allowing it to act as a recognition probe in sensors for various environmental pollutants, including metal ions and anions. mdpi.comnih.gov

For example, curcumin-based colorimetric and fluorescent sensors have been developed for the detection of Cu²⁺, fluoride (B91410) ions, and cyanide. mdpi.comnih.gov The interaction of the analyte with the curcumin molecule alters its photophysical properties, leading to a detectable change in color or fluorescence intensity. nih.gov Cellophane test strips colored with curcumin have been created for simple pH measurements, changing color from yellow in acidic conditions to brown-red in alkaline environments. semanticscholar.org These examples highlight the potential for designing diyne-containing molecules as the active component in low-cost, effective chemical sensors.

Performance of Curcumin-Based Sensors

| Analyte | Sensor Type | Detection Limit (LOD) | Key Feature | Reference |

|---|---|---|---|---|

| pH | Colorimetric (Cellophane Strip) | Not specified | Color change from yellow to brown-red. | semanticscholar.org |

| Fluoride (F⁻) | Fluorescent/Colorimetric | 5 µM (Colorimetric), 25 µM (Fluorescent) | Based on inner filter effects on upconversion nanoparticles. | nih.gov |

| Cyanide (CN⁻) | Electrochemical | 28.3 nM | Utilizes a glassy carbon electrode modified with a MnO₂-graphene-curcumin complex. | nih.gov |

| Copper (Cu²⁺) | Fluorescent | Not specified | Enables imaging of Cu²⁺ in living MCF-7 cells. | mdpi.com |

Magneto-Optical and Nonlinear Optical Materials

The conjugated backbone of polymers derived from diynes is a fertile ground for developing materials with unique optical and magnetic properties. Research has shown that derivatives of 1,6-heptadiyne can form polymers that exhibit room-temperature magnetism, a rare phenomenon for purely organic materials. researchgate.net These materials display ferromagnetic characteristics, such as saturation magnetization and large hysteresis, opening up possibilities for data storage and spintronics. researchgate.net

Furthermore, poly(1,6-heptadiyne) derivatives have been synthesized to create novel polymers with nonlinear optical (NLO) properties. tandfonline.com By attaching NLO-active chromophores as side chains to the polymer backbone, materials can be engineered for applications in optical communications and data processing. The conjugated structure of the poly(1,6-heptadiyne) backbone facilitates the electronic interactions necessary for a strong NLO response. tandfonline.com

Future Perspectives and Research Frontiers in 1,3 Heptadiyne Chemistry

Catalytic Innovations for Sustainable Synthesis and Transformations

The development of efficient and sustainable catalytic methods for the synthesis and transformation of diynes is a primary focus of current research. Traditional methods often require harsh conditions or stoichiometric amounts of reagents, limiting their green chemistry appeal. Modern catalysis aims to overcome these limitations by employing novel metal-based and metal-free systems.

Recent advancements include the use of copper and gold catalysts in the cyclization of azido-diynes. nih.gov These reactions can be controlled to produce different valuable tricyclic N-heterocycles from the same starting materials under mild conditions. nih.gov For instance, a copper-catalyzed oxidative diyne cyclization yields pyrrolo[3,4-c]quinolin-1-ones, while a gold-catalyzed cascade cyclization of the same substrates leads to pyrrolo[2,3-b]indoles. nih.gov Another innovative approach is the development of a novel catalytic system using CCl4-TMEDA-CuCl for the oxidative dimerization of terminal acetylenes, which allows for the synthesis of conjugated diynes in high yields under mild conditions. mdpi.com

Furthermore, photocatalysis is emerging as a powerful tool for diyne transformations. frontiersin.org For example, photocatalytic Kharasch-type-addition cyclization of 1,n-diynes offers a sustainable route to various functionalized ring structures. frontiersin.org These catalytic innovations are not only expanding the synthetic toolbox for diyne chemistry but are also paving the way for more environmentally friendly chemical processes. tandfonline.comresearchgate.netrsc.org

| Catalyst System | Diyne Transformation | Product Type | Key Advantages |

| Copper(I) | Oxidative Cyclization of Azido-diynes | Pyrrolo[3,4-c]quinolin-1-ones | Mild conditions, high efficiency nih.gov |

| Gold(I) | Cascade Cyclization of Azido-diynes | Pyrrolo[2,3-b]indoles | Divergent synthesis from same starting material nih.gov |

| CCl4-TMEDA-CuCl | Oxidative Dimerization | Symmetrical Conjugated Diynes | Mild conditions, high yields mdpi.com |

| Palladium/Nickel | Hydroallylation | Allyl-functionalized 1,3-enynes | Regioselectivity control x-mol.net |

| TA-Au | Intramolecular Styrene-Diyne Diels-Alder | Alkynyl-naphthalenes | Milder conditions, high yields nsf.gov |

Exploration of Novel Diyne Architectures and Their Unique Properties

The rigid and linear nature of the diyne unit makes it an ideal building block for constructing novel and complex molecular architectures with unique properties. Researchers are actively exploring the synthesis of macrocycles, polymers, and frameworks incorporating the 1,3-diyne motif.

One exciting area is the creation of shape-persistent molecular architectures through dynamic covalent chemistry, particularly alkyne metathesis. rsc.org This strategy has been used to synthesize macrocycles containing porphyrin units, which have potential applications in host-guest chemistry and materials science. rsc.org The resulting structures exhibit well-defined geometries and shape-persistency, making them ideal for molecular recognition and separation. rsc.org

The cyclopolymerization of 1,6-heptadiyne (B51785) derivatives using well-defined alkylidene complexes is another promising avenue. acs.orgresearchgate.net This method allows for the synthesis of polymers with controlled structures and properties, including high electrical conductivity upon doping. acs.org The resulting poly(1,6-heptadiyne) can be formed into free-standing films, opening up possibilities for applications in molecular electronics. researchgate.netacs.org Furthermore, the development of fully π-conjugated, diyne-linked covalent organic frameworks (COFs) showcases the potential of diynes in creating porous materials with applications in catalysis and optoelectronics. rsc.org

Interdisciplinary Synergies with Nanotechnology and Supramolecular Chemistry

The integration of diyne chemistry with nanotechnology and supramolecular chemistry is creating new frontiers in materials science and molecular engineering. researchgate.net These interdisciplinary synergies are leading to the development of highly ordered and functional systems with applications ranging from electronics to sensing.

In nanotechnology, diynes are being investigated as molecular wires and components of nano-architectures. rsc.org On-surface synthesis techniques allow for the atomically precise construction of graphdiyne molecular wires, which are one-dimensional polymers with alternating phenyl rings and acetylenic units. rsc.org These materials exhibit interesting electronic and optical properties, making them promising for applications in nanoelectronics and sensors. rsc.org The combination of poly(1,6-heptadiyne) with NiFe2O4 to create nanocomposites has also been explored for energy-storage devices. acs.org

Supramolecular chemistry offers powerful tools for controlling the assembly of diyne-containing molecules into complex, non-covalently bonded structures. mdpi.com For example, a novel, interlocked, self-assembled molecular architecture has been constructed from an arene-Ru acceptor and a 1,4-di(pyridin-4-yl)buta-1,3-diyne (B3166916) donor. nih.govnih.gov This unique structure is stabilized by π-π interactions and holds promise for the development of new functional materials and sensors. nih.gov The use of supramolecular interactions has also been instrumental in the rational synthesis of crystalline graphdiyne analogues, where π-π and CH-π interactions guide the conformation of precursors to form ordered multilayer structures. nih.gov

| Interdisciplinary Field | Application of Diyne Chemistry | Resulting System/Material | Potential Impact |

| Nanotechnology | On-surface synthesis of molecular wires | Graphdiyne Molecular Wires | Nanoelectronics, sensors rsc.org |

| Nanotechnology | Nanocomposite formation | NiFe2O4/Poly(1,6-heptadiyne) | Energy storage devices acs.org |

| Supramolecular Chemistry | Self-assembly of metal-organic complexes | Interlocked Molecular Architectures | Functional materials, sensors nih.govnih.gov |

| Supramolecular Chemistry | Controlled precursor conformation | Crystalline Graphdiyne Analogues | Advanced carbon materials nih.gov |

Computational Design and Rational Synthesis of Diyne-Based Materials

Computational chemistry is playing an increasingly vital role in the design and rational synthesis of new diyne-based materials. utwente.nl By using theoretical calculations, researchers can predict the properties of yet-to-be-synthesized molecules and materials, guiding experimental efforts toward the most promising targets. ucm.es

Computational methods are being used to understand, describe, and optimize the behavior of materials by analyzing their micro-structures. utwente.nl This includes predicting electronic, optical, and mechanical properties of diyne-containing systems like graphdiyne and its derivatives. rsc.orgrepec.orgresearchgate.net For instance, theoretical studies have predicted that graphdiyne exhibits a natural band gap and superior electrical properties, such as high carrier mobility. rsc.org

These computational insights are crucial for the rational design of materials for specific applications, such as catalysts for sustainable chemical processes or materials for energy storage. findaphd.com The combination of computational design with advanced synthetic techniques allows for a more efficient and targeted approach to materials discovery. This synergy accelerates the development of novel diyne-based materials with tailored properties for applications in electronics, catalysis, and beyond. researchgate.net

Q & A

Q. Basic Research Focus

- NMR Spectroscopy : H NMR reveals proton environments adjacent to triple bonds (δ 1.8–2.2 ppm for alkynic protons), while C NMR identifies sp-hybridized carbons (δ 70–85 ppm) .

- IR Spectroscopy : Stretching vibrations for C≡C bonds appear at 2100–2260 cm, with splitting due to conjugation effects .

- Mass Spectrometry (MS) : Molecular ion peaks at m/z 92 (CH) and fragmentation patterns confirm the diyne structure.

- Computational Modeling : Density functional theory (DFT) simulations (e.g., B3LYP/6-31G*) predict bond lengths, orbital hybridization, and conjugation effects, aiding in reactivity predictions .

How can researchers design experiments to investigate this compound’s reactivity in cycloaddition or polymerization reactions?

Q. Advanced Research Focus

- Cycloaddition Studies :

- Diels-Alder Reactions : React this compound with dienes (e.g., 1,3-butadiene) under thermal or microwave conditions. Monitor regioselectivity via HPLC or GC-MS .

- Click Chemistry : Utilize Cu-catalyzed azide-alkyne cycloaddition (CuAAC) to synthesize triazole derivatives, assessing reaction kinetics via UV-Vis or F NMR .

- Polymerization :

How should contradictory data in spectroscopic or reactivity studies of this compound be resolved?

Advanced Research Focus

Contradictions often arise from impurities, solvent effects, or instrumental limitations. Mitigation strategies include:

- Reproducibility Checks : Repeat experiments under standardized conditions (e.g., degassed solvents, calibrated equipment) .

- Cross-Validation : Compare NMR/IR data with computational predictions or literature benchmarks .

- Controlled Variables : Systematically alter one parameter (e.g., temperature, catalyst loading) to isolate confounding factors .

- Peer Consultation : Collaborate with specialists to interpret ambiguous spectral peaks or unexpected reactivity .

What are the best practices for safely handling and storing this compound in laboratory settings?

Q. Basic Research Focus

- Handling : Use inert atmosphere gloveboxes to prevent oxidation. Wear nitrile gloves and safety goggles due to potential skin/eye irritation .

- Storage : Keep in amber vials under nitrogen at −20°C to inhibit polymerization. Avoid exposure to light, moisture, or Lewis acids .

- Waste Disposal : Neutralize residual alkynes with ethanol/HCl mixtures before disposal in designated halogenated waste containers .

How can computational chemistry be applied to predict this compound’s stability and reaction pathways?

Q. Advanced Research Focus

- Reactivity Prediction : Use molecular dynamics (MD) simulations to model bond dissociation energies and identify prone sites for electrophilic attack .

- Thermodynamic Stability : Calculate Gibbs free energy changes (ΔG) for tautomerization or isomerization pathways using software like Gaussian or ORCA .

- Transition State Analysis : Locate activation barriers for cycloadditions via intrinsic reaction coordinate (IRC) methods .

What methodologies are recommended for analyzing this compound’s environmental impact and degradation pathways?

Q. Advanced Research Focus

- Biodegradation Studies : Incubate with soil or microbial consortia, monitoring degradation via LC-MS or C radiolabeling .

- Photolysis : Expose to UV light (254 nm) and track byproduct formation (e.g., CO) using FTIR or GC-MS .

- Ecotoxicology : Assess acute toxicity in Daphnia magna or algae, correlating results with quantitative structure-activity relationship (QSAR) models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products